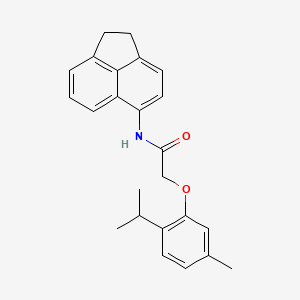
N-(1,2-dihydro-5-acenaphthylenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
描述
N-(1,2-dihydro-5-acenaphthylenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, also known as DAA-1106, is a novel selective agonist of the peripheral benzodiazepine receptor (PBR). This compound has been extensively studied for its potential applications in the fields of neuroscience and pharmacology.
作用机制
N-(1,2-dihydro-5-acenaphthylenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide acts as a selective agonist of the PBR, which is a transmembrane protein located in the outer mitochondrial membrane. Activation of the PBR has been shown to modulate various cellular processes, including calcium homeostasis, mitochondrial function, and apoptosis. This compound has been shown to induce the translocation of the PBR from the cytoplasm to the mitochondrial membrane, leading to the modulation of these cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes involved in the metabolism of neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to modulate the release of cytokines and chemokines from immune cells, leading to the modulation of inflammatory responses. In addition, this compound has been shown to modulate the activity of various ion channels, including the GABA-A receptor, leading to the modulation of neuronal excitability.
实验室实验的优点和局限性
N-(1,2-dihydro-5-acenaphthylenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has several advantages for lab experiments. It has a high affinity for the PBR, which allows for selective modulation of this receptor. It has also been shown to have a good pharmacokinetic profile, with a long half-life and good bioavailability. However, there are also some limitations to using this compound in lab experiments. It has been shown to have some off-target effects, which may complicate the interpretation of experimental results. In addition, its mechanism of action is not fully understood, which may limit its usefulness in certain experimental paradigms.
未来方向
There are several future directions for research on N-(1,2-dihydro-5-acenaphthylenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential clinical utility. Another area of interest is the potential use of this compound as a diagnostic tool for cancer. The PBR is overexpressed in various types of cancer, and this compound has been shown to bind to these receptors with high affinity. Further research is needed to determine its potential diagnostic utility in cancer patients. Finally, there is also interest in developing new compounds that target the PBR, based on the structure of this compound. These compounds may have improved pharmacokinetic profiles and selectivity for the PBR, leading to improved therapeutic outcomes.
科学研究应用
N-(1,2-dihydro-5-acenaphthylenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been extensively studied for its potential applications in the fields of neuroscience and pharmacology. It has been shown to have a high affinity for the PBR, which is expressed in various tissues including the brain, immune cells, and endocrine organs. The PBR has been implicated in a wide range of physiological and pathological processes, including inflammation, neurodegeneration, and cancer.
属性
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2/c1-15(2)19-11-7-16(3)13-22(19)27-14-23(26)25-21-12-10-18-9-8-17-5-4-6-20(21)24(17)18/h4-7,10-13,15H,8-9,14H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHQQQXTCGHPPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C3CCC4=C3C2=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide](/img/structure/B3550094.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B3550101.png)
![N-benzyl-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3550108.png)
![4-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3550115.png)
![N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B3550126.png)
![N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B3550132.png)
![N-{4-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl}-2-furamide](/img/structure/B3550148.png)
![N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide](/img/structure/B3550156.png)
![N-{2-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-4-methyl-benzenesulfonamide](/img/structure/B3550179.png)
![1-[1-(4-fluorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3550181.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B3550189.png)
![3-(4-bromobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4-imidazolidinedione](/img/structure/B3550190.png)
![N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3550196.png)
![N-(3,4-dichlorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3550202.png)